Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-

Catalog No.
S12585785
CAS No.
927988-31-6
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethy...

CAS Number

927988-31-6

Product Name

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-

IUPAC Name

4-[2-amino-2-(1-methylpyrrol-2-yl)ethyl]phenol

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-15-8-2-3-13(15)12(14)9-10-4-6-11(16)7-5-10/h2-8,12,16H,9,14H2,1H3

InChI Key

YBGJNOLVOKINOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CC2=CC=C(C=C2)O)N

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- is a chemical compound with the molecular formula C13H16N2OC_{13}H_{16}N_{2}O and a molecular weight of 216.28 g/mol. This compound is characterized by a phenolic structure substituted with an amino group and a pyrrole derivative, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 927988-31-6, although detailed physical properties such as density and boiling point are not readily available .

The chemical behavior of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- can be analyzed through various reactions typical of phenolic compounds. These may include:

  • Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring can activate the aromatic system towards electrophilic attack, allowing for further substitution at ortho or para positions.
  • Nucleophilic Reactions: The amino group can participate in nucleophilic substitutions, potentially forming amides or other derivatives when reacted with acyl chlorides or other electrophiles.
  • Condensation Reactions: The presence of both the amino group and the phenolic hydroxyl allows for condensation reactions, which could lead to polymeric structures or cross-linking in materials applications.

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- has been studied for its potential biological activities. Compounds with similar structures often exhibit:

  • Antioxidant Properties: The phenolic group can scavenge free radicals, suggesting potential applications in preventing oxidative stress.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may also possess antimicrobial properties.
  • Inhibition of Protein Interactions: Some studies indicate that derivatives of pyrrole can inhibit specific protein interactions, which could be relevant in drug development targeting protein-protein interactions.

The synthesis of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- typically involves multi-step organic reactions. While specific methods for this compound may not be widely documented, general synthetic approaches might include:

  • Formation of the Pyrrole Ring: Starting from suitable precursors such as aldehydes and amines to form the pyrrole structure through cyclization.
  • Substitution Reactions: Introducing the amino group via nucleophilic substitution on an appropriate precursor.
  • Coupling with Phenolic Compounds: Finally, coupling the pyrrole-containing amine with a phenolic compound to yield the final product.

For example, one method involves reacting a substituted pyrrole with an appropriate phenolic derivative under acidic or basic conditions to promote coupling .

Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress or microbial infections.
  • Material Science: Its ability to form polymers could be exploited in creating new materials with specific properties.
  • Biochemical Research: As a tool for studying protein interactions or cellular processes due to its structural features.

Studies on similar compounds suggest that Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- may interact with various biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in disease pathways could provide insights into its therapeutic potential.
  • Receptor Interaction: Understanding how it interacts with specific receptors could elucidate its mechanism of action and efficacy as a drug candidate.

Several compounds share structural similarities with Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-. Here are some notable examples:

Compound NameStructureUnique Features
4-AminoantipyrineC11H12N4OKnown for its analgesic properties; used in clinical settings.
5-MethylpyrroleC5H7NSimpler structure; serves as a building block for more complex molecules.
4-Hydroxyphenylacetic acidC9H10O3Exhibits anti-inflammatory properties; structurally related through the phenolic moiety.

The uniqueness of Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]- lies in its specific combination of a pyrrole ring and an amino-substituted phenolic structure, which may confer distinct biological activities not observed in these other compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types